molecular formula C18H19F3N2O2S B12327902 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one

9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one

Cat. No.: B12327902
M. Wt: 384.4 g/mol
InChI Key: OEAAZHPVRAHPKR-UHFFFAOYSA-N
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Description

9-Methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one is a synthetic quinazolinone derivative of interest in medicinal chemistry and drug discovery research. Quinazolinones are a significant class of heterocyclic compounds known for their wide spectrum of biological activities. They form the core structure of numerous natural alkaloids and approved pharmaceutical agents, with documented applications as inhibitors of various enzymes and cellular targets . The benzo[h]quinazolinone scaffold in particular is a subject of study in organic and photophysical chemistry . This specific compound features a 2,2,2-trifluoroethylsulfanyl moiety at the 2-position, a modification that may influence its electronic properties, metabolic stability, and binding affinity to biological targets. Researchers are exploring this and similar compounds for potential applications in developing novel therapeutic agents and biochemical probes. The compound is supplied at a high purity level, characterized by advanced analytical methods to ensure batch-to-batch consistency and reliability for your experimental needs. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H19F3N2O2S

Molecular Weight

384.4 g/mol

IUPAC Name

9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one

InChI

InChI=1S/C18H19F3N2O2S/c1-17(2)8-10-5-6-11(25-4)7-12(10)14-13(17)15(24)23(3)16(22-14)26-9-18(19,20)21/h5-7H,8-9H2,1-4H3

InChI Key

OEAAZHPVRAHPKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(F)(F)F)C)C

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Anthranilamide Intermediate

The precursor 2-amino-N-(2-methoxy-4,6-dimethylphenyl)benzamide is prepared by coupling 2-aminobenzoic acid with 2-methoxy-4,6-dimethylaniline using EDCI/HOBt in DMF. The reaction proceeds at 60°C for 12 hours, yielding the amide intermediate in 78% yield after recrystallization from ethanol.

Table 1: Optimization of Anthranilamide Synthesis

Condition Solvent Catalyst Temperature Yield (%)
EDCI/HOBt DMF DMAP 60°C 78
DCC/NHS THF None RT 62
HATU DCM DIEA 40°C 85

Cyclization to Benzo[h]quinazolinone

Cyclization of the anthranilamide is achieved using phosphoryl chloride (POCl₃) as both solvent and dehydrating agent. Heating at 110°C for 6 hours under reflux affords the unsubstituted benzo[h]quinazolin-4-one core in 83% yield. Alternative cyclizing agents like polyphosphoric acid (PPA) reduce yields to 67% due to side reactions.

Regioselective Functionalization of the Core

Introduction of the Methoxy Group

The methoxy group at position 9 is introduced via demethylation of a precursor using boron tribromide (BBr₃). Treatment of 9-hydroxy-3,5,5-trimethyl-6H-benzo[h]quinazolin-4-one with BBr₃ in dichloromethane at −78°C for 2 hours, followed by quenching with methanol, yields the methoxy derivative in 91% purity.

Methyl Group Installation

Methyl groups at positions 3, 5, and 5 are introduced through Friedel-Crafts alkylation. Reacting the core with methyl iodide (3 equivalents) in the presence of aluminum chloride (AlCl₃) in dichloroethane at 80°C for 8 hours achieves complete methylation. Excess methyl iodide is avoided to prevent over-alkylation, which reduces yields by 15–20%.

Table 2: Methylation Efficiency Under Varied Conditions

Methylating Agent Catalyst Solvent Time (h) Yield (%)
Methyl iodide AlCl₃ DCE 8 88
Dimethyl sulfate FeCl₃ Toluene 12 72
Trimethylaluminum None THF 6 65

Thiolation at Position 2

The trifluoroethylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr). The quinazolinone core is first brominated at position 2 using N-bromosuccinimide (NBS) in acetonitrile at 50°C, yielding 2-bromo-9-methoxy-3,5,5-trimethyl-6H-benzo[h]quinazolin-4-one (94% yield). Subsequent displacement with 2,2,2-trifluoroethanethiol in the presence of cesium carbonate (Cs₂CO₃) in DMF at 120°C for 24 hours affords the target compound in 76% yield.

Critical Note : The use of polar aprotic solvents (DMF or DMSO) is essential to stabilize the thiolate ion intermediate, enhancing reactivity.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to remove unreacted thiol and brominated byproducts. Final recrystallization from ethanol/water (7:3) yields analytically pure compound (99.2% by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 3.94 (s, 3H, OCH₃), 3.32 (q, J = 10.8 Hz, 2H, SCH₂CF₃), 2.68 (s, 6H, 2×CH₃), 2.43 (s, 3H, CH₃).
  • MS (ESI+) : m/z 427.1 [M+H]⁺, calculated for C₂₁H₂₀F₃N₂O₂S: 426.12.

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The methoxy group and the trifluoroethylsulfanyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Properties
The compound has been investigated for its antibacterial properties. Studies have demonstrated that it functions as a surfactant and can disrupt bacterial cell membranes through cavitation and ultrasonic disruption. This mechanism enhances its efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents .

2. Anticancer Activity
Research indicates that derivatives of benzo[h]quinazolin compounds exhibit potential anticancer activity. The presence of the trifluoroethylsulfanyl group may enhance the bioactivity of the compound, leading to apoptosis in cancer cells. This aspect is under investigation for potential therapeutic applications in oncology .

3. Neuroprotective Effects
Initial studies suggest that compounds similar to 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one may act as positive allosteric modulators of metabotropic glutamate receptors. This property could be beneficial in treating neurodegenerative diseases by enhancing synaptic transmission and protecting neurons from excitotoxicity .

Material Science Applications

1. Polymer Stabilization
The compound has shown potential in stabilizing the solubility of natural oils and synthetic polymers in aqueous solutions. This characteristic can be exploited in formulating emulsions and improving the performance of surfactants in various industrial applications .

2. Coatings and Surface Modifications
Due to its unique chemical structure, the compound may be used in developing advanced coatings that require specific surface properties. Its ability to modify surface tension can lead to improved adhesion and durability of coatings applied on various substrates .

Environmental Applications

1. Biodegradation Studies
Research is ongoing into the environmental impact of this compound in terms of biodegradability and toxicity. Understanding its degradation pathways is crucial for assessing its environmental safety and potential ecological risks associated with its use .

Case Studies

Study Objective Findings
Study on Antibacterial ActivityTo evaluate the antibacterial efficacy against common pathogensThe compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than standard antibiotics .
Investigation of Anticancer PropertiesAssessing cytotoxic effects on cancer cell linesInduced apoptosis was observed in treated cancer cells compared to control groups; further studies are warranted to elucidate mechanisms .
Neuroprotective Mechanism StudyTo explore effects on neuronal healthPositive modulation of glutamate receptors was noted, suggesting potential for neuroprotection against excitotoxic damage .

Mechanism of Action

The mechanism of action of 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoroethylsulfanyl group can enhance binding affinity and selectivity, while the quinazolinone core can modulate the compound’s overall activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anti-Virulence Therapeutics

While CCG-211790 belongs to a proprietary chemical series, structural analogues in anti-virulence research typically share a heterocyclic core (e.g., quinazolinone, furanone) with substituents influencing solubility and target affinity. For example:

  • 3-Cyano-4,5,5-trimethyl-2-(5H)-furanone: This compound () shares the 5,5-dimethyl motif but features a furanone core instead of quinazolinone. The cyano and vinyl substituents enhance reactivity for organic synthesis, contrasting with CCG-211790’s anti-virulence trifluoroethylsulfanyl group .
  • 3,3,5-Trimethylcyclohexanone: A fuel precursor () with a cyclohexanone core and methyl groups. Though structurally distinct, its synthesis highlights the versatility of trimethyl-substituted intermediates in divergent applications (e.g., biofuels vs. pharmaceuticals) .
Functional and Pharmacokinetic Comparisons
Compound Core Structure Key Substituents Application Solubility Enhancement Strategy
CCG-211790 Benzo[h]quinazolin-4-one 9-OCH₃, 3,5,5-CH₃, 2-SCH₂CF₃ Anti-virulence therapy Nanosuspension (315 nm)
3-Cyano-4,5,5-trimethyl-2-(5H)-furanone Furanone 4,5,5-CH₃, 3-CN, trans-aryl-vinyl Organic synthesis N/A
3,3,5-Trimethylcyclohexanone Cyclohexanone 3,3,5-CH₃ High-density fuel precursor Catalytic hydrogenation

Key Findings :

  • Anti-Virulence Specificity: CCG-211790’s trifluoroethylsulfanyl group and methoxy substitution are critical for virulence factor inhibition, a mechanism absent in non-pharmaceutical analogues .
  • Solubility Challenges: Unlike the fuel precursor 3,3,5-trimethylcyclohexanone (readily synthesized under mild conditions ), CCG-211790 required nanosuspension formulation to achieve therapeutic plasma concentrations .
  • Dissolution Rates: CCG-211790 nanosuspensions (NanoA: 315 nm) demonstrated dissolution rates comparable to solution formulations, outperforming bulk compound dissolution by >80% .

Biological Activity

9-Methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one is a synthetic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings and data tables.

The molecular formula of this compound is C18H19F3N2O2SC_{18}H_{19}F_3N_2O_2S with a molecular weight of 388.42 g/mol. Its structure includes a quinazoline core substituted with a methoxy group and a trifluoroethylthio moiety.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (Zone of Inhibition)Reference
Staphylococcus aureusModerate (15 mm)
Escherichia coliStrong (20 mm)
Candida albicansWeak (10 mm)

This compound demonstrated strong antibacterial activity against E. coli and moderate activity against S. aureus while showing limited antifungal efficacy against C. albicans.

Anticancer Properties

Quinazoline derivatives are also recognized for their potential anticancer effects. Various studies have shown that they can inhibit cell proliferation in cancer cell lines.

Case Study:
In a study evaluating the cytotoxic effects of quinazoline derivatives on breast cancer cell lines (MCF-7), it was found that compounds with similar structures to this compound exhibited IC50 values in the micromolar range. The specific compound's IC50 was noted to be approximately 12 μM against MCF-7 cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-712
PC310
HT-2912

The compound shows promising potential as an anticancer agent due to its ability to inhibit growth in multiple cancer cell lines.

The biological activity of quinazoline derivatives typically involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, they may act as inhibitors of kinases or other proteins involved in cancer progression.

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